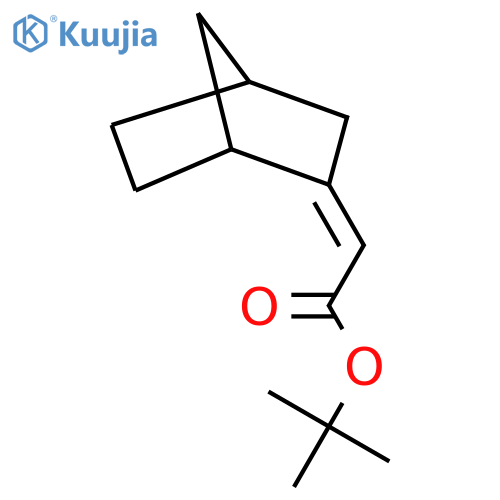Cas no 2030723-53-4 (tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate)

2030723-53-4 structure
商品名:tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate
tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate
- EN300-1455378
- tert-butyl 2-[(2z)-bicyclo[2.2.1]heptan-2-ylidene]acetate
- 2030723-53-4
-
- インチ: 1S/C13H20O2/c1-13(2,3)15-12(14)8-11-7-9-4-5-10(11)6-9/h8-10H,4-7H2,1-3H3/b11-8-
- InChIKey: BFDKXANEGLDFIH-FLIBITNWSA-N
- ほほえんだ: O(C(C)(C)C)C(/C=C1/CC2CCC/1C2)=O
計算された属性
- せいみつぶんしりょう: 208.146329876g/mol
- どういたいしつりょう: 208.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26.3Ų
tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1455378-1.0g |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1455378-100mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 100mg |
$956.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-1000mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 1000mg |
$1086.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-5000mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 5000mg |
$3147.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-250mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 250mg |
$999.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-500mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 500mg |
$1043.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-50mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 50mg |
$912.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-2500mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 2500mg |
$2127.0 | 2023-09-29 | ||
| Enamine | EN300-1455378-10000mg |
tert-butyl 2-[(2Z)-bicyclo[2.2.1]heptan-2-ylidene]acetate |
2030723-53-4 | 10000mg |
$4667.0 | 2023-09-29 |
tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
2030723-53-4 (tert-butyl 2-(2Z)-bicyclo2.2.1heptan-2-ylideneacetate) 関連製品
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
